molecular formula C18H23N5O3 B10995189 methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate

methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate

Cat. No.: B10995189
M. Wt: 357.4 g/mol
InChI Key: LUDRAPZRVFIVSM-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate is a compound with a complex structure, combining an imidazole ring, a tetrazole moiety, and a benzoate group. Let’s break it down:

    Imidazole Ring: Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds.

    Tetrazole Moiety: The tetrazole ring (1H-tetrazole) consists of four nitrogen atoms.

    Benzoate Group: The benzoate portion contributes to the overall structure and properties of the compound.

Chemical Reactions Analysis

The compound likely undergoes various reactions due to its functional groups. Some potential reactions include:

    Oxidation/Reduction: Depending on the conditions, it could be oxidized or reduced.

    Substitution: The tetrazole and benzoate groups may participate in substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents may be involved.

    Major Products: These reactions could yield derivatives with altered pharmacological properties.

Scientific Research Applications

Methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate might find applications in:

    Medicine: Investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

    Chemistry: Explore its reactivity and use it as a building block for other compounds.

    Industry: Assess its suitability for drug development or material synthesis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed information on this aspect is scarce.

Biological Activity

Methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate is a complex organic compound notable for its potential therapeutic applications, particularly as an inhibitor of histone deacetylases (HDACs). This article explores the biological activity of this compound, detailing its mechanisms, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O3C_{18}H_{23}N_{5}O_{3}, with a molecular weight of 357.4 g/mol. The compound features:

  • Methyl ester group
  • Benzoate moiety
  • Tetrazole ring
  • Cyclohexyl group

These structural components contribute to its biological activity, particularly in drug design, where the tetrazole ring mimics carboxylic acids, enhancing interaction with biological targets .

This compound acts primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, the compound promotes increased acetylation of histones, which can lead to altered gene expression profiles that may suppress tumor growth and induce apoptosis in cancer cells .

Inhibition of Histone Deacetylases (HDACs)

Research has demonstrated that this compound binds selectively to HDAC enzymes. Interaction studies utilizing techniques such as surface plasmon resonance have shown significant binding affinities. For instance, the compound exhibited IC50 values in the low micromolar range against various HDAC isoforms .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of similar compounds:

Compound NameStructureBiological Activity
Valproic AcidValproic AcidHDAC inhibitor, anticonvulsant
Suberoylanilide Hydroxamic AcidSuberoylanilide Hydroxamic AcidSelective HDAC inhibitor
Trichostatin ATrichostatin APotent HDAC inhibitor

This compound is distinguished by its unique combination of a tetrazole ring and cyclohexane moiety, potentially enhancing its selectivity and potency compared to other HDAC inhibitors .

Synthesis and Optimization

The synthesis of this compound typically involves several steps that can be optimized using microwave-assisted synthesis or other modern techniques to improve yields and reduce reaction times. The key steps include:

  • Formation of the tetrazole ring.
  • Acetylation of the cyclohexyl amine.
  • Esterification to form the final product.

This optimized approach not only enhances yield but also minimizes by-products .

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 4-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H23N5O3/c1-26-17(25)14-5-7-15(8-6-14)20-16(24)11-18(9-3-2-4-10-18)12-23-13-19-21-22-23/h5-8,13H,2-4,9-12H2,1H3,(H,20,24)

InChI Key

LUDRAPZRVFIVSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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